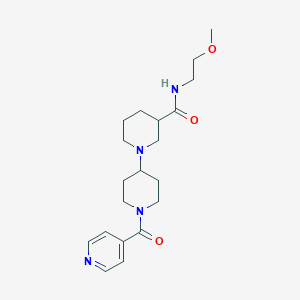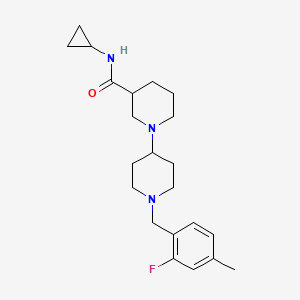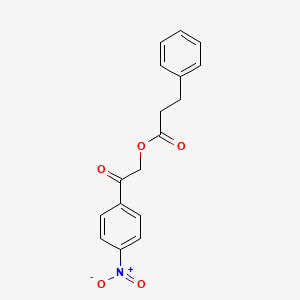
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and drug discovery. IBPC is a piperidine derivative that has been synthesized using a novel method, and its unique structure and properties have made it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is related to its ability to selectively bind to dopamine D3 receptors. By blocking these receptors, this compound can modulate the release of dopamine in the brain, which can have a range of effects on behavior and mood. Additionally, this compound has been found to have an effect on the activity of certain enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and are still being studied. In addition to its effects on dopamine receptors and enzyme activity, this compound has been found to have an effect on the expression of certain genes, which may contribute to its therapeutic potential. Additionally, this compound has been shown to have an effect on the activity of certain ion channels, which may be related to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its selectivity for dopamine D3 receptors and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low affinity for dopamine D3 receptors compared to other compounds, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, there is interest in studying the long-term effects of this compound on behavior and cognition, as well as its potential applications in cancer treatment. Finally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as serotonin and glutamate, which may have implications for the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of isonicotinoyl chloride with 1,4'-bipiperidine in the presence of a base. This results in the formation of 1'-isonicotinoyl-1,4'-bipiperidine, which is then reacted with 2-methoxyethylamine to yield this compound. The synthesis method used to create this compound is relatively simple and efficient, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In neuroscience, this compound has been shown to act as a selective dopamine D3 receptor antagonist, making it a potential candidate for the treatment of addiction and other psychiatric disorders. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(pyridine-4-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-27-14-10-22-19(25)17-3-2-11-24(15-17)18-6-12-23(13-7-18)20(26)16-4-8-21-9-5-16/h4-5,8-9,17-18H,2-3,6-7,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJORCRYFVCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitrobenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5468291.png)
![1-ethyl-3,5-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B5468299.png)
![4-(2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5468301.png)
![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
![4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5468329.png)
![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)

